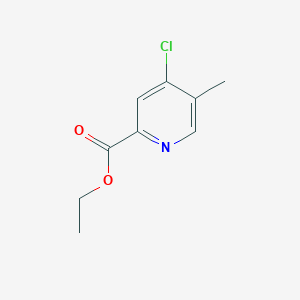

Ethyl 4-chloro-5-methylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-chloro-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSZVSFVKKLKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856781 | |

| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261739-13-2 | |

| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-5-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 4-chloro-5-methylpicolinate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented synthesis is designed to be both efficient and scalable, with a focus on explaining the rationale behind the chosen methodologies and reaction conditions.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative with a unique arrangement of functional groups that makes it an attractive starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the chloro, methyl, and ethyl ester moieties on the picolinate core allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester group.

The synthetic strategy outlined in this guide follows a convergent and chemically sound four-step sequence, commencing with a readily accessible precursor and culminating in the target ester. Each step has been selected based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step process:

-

Synthesis of 4-amino-5-methylpicolinonitrile: The initial step involves the formation of the key aminonitrile intermediate.

-

Hydrolysis to 4-amino-5-methylpicolinic acid: The nitrile group is then hydrolyzed to the corresponding carboxylic acid.

-

Sandmeyer Reaction to 4-chloro-5-methylpicolinic acid: The amino group is subsequently converted to a chloro group via a Sandmeyer reaction.

-

Fischer Esterification to this compound: The final step involves the esterification of the carboxylic acid with ethanol.

This pathway is illustrated in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-amino-5-methylpicolinonitrile

While several routes to substituted aminopicolinonitriles exist, a common approach involves the modification of a pre-existing pyridine ring. For the synthesis of 4-amino-5-methylpicolinonitrile, a plausible starting material would be 2-chloro-5-methyl-4-nitropyridine-1-oxide. This can be converted to 2-chloro-5-methyl-4-pyridinamine, a known precursor.[1] The cyano group can then be introduced, although a more direct synthesis of 4-amino-5-methylpicolinonitrile (CAS 1805622-06-3) is often proprietary.[2] For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Hydrolysis of 4-amino-5-methylpicolinonitrile to 4-amino-5-methylpicolinic acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can minimize side reactions.

Protocol:

-

To a solution of 4-amino-5-methylpicolinonitrile in a suitable solvent such as a mixture of water and a high-boiling alcohol (e.g., ethylene glycol), add a strong acid catalyst like concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 3-4.

-

The product, 4-amino-5-methylpicolinic acid (CAS 23609-89-4), will precipitate out of the solution.[3]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mechanistic Rationale:

The hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and ammonia.

Step 3: Sandmeyer Reaction for the Synthesis of 4-chloro-5-methylpicolinic acid

The Sandmeyer reaction is a classic and highly effective method for the conversion of an aromatic or heteroaromatic primary amine to a halide.[4][5][6] This reaction proceeds via a diazonium salt intermediate.

Protocol:

-

Suspend 4-amino-5-methylpicolinic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-5-methylpicolinic acid.

Mechanistic Rationale:

The reaction is initiated by the diazotization of the primary amine with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired chlorinated product.[4][6]

Caption: Simplified mechanism of the Sandmeyer reaction.

Step 4: Fischer Esterification to Yield this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form the ethyl ester.[7][8][9]

Protocol:

-

Dissolve 4-chloro-5-methylpicolinic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mechanistic Rationale:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[7][8]

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 2 | 4-amino-5-methylpicolinonitrile | 4-amino-5-methylpicolinic acid | H₂SO₄, H₂O | 85-95% |

| 3 | 4-amino-5-methylpicolinic acid | 4-chloro-5-methylpicolinic acid | NaNO₂, HCl, CuCl | 70-85% |

| 4 | 4-chloro-5-methylpicolinic acid | This compound | Ethanol, H₂SO₄ | 80-90% |

Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and scale.

Safety and Handling Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care.

-

Sodium nitrite is a strong oxidizing agent and should not be mixed with combustible materials.

-

Diazonium salts can be explosive when isolated and dry. They should be used in solution and not allowed to crystallize.

-

Copper salts are toxic and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing well-understood and robust chemical transformations, this pathway is suitable for both small-scale laboratory synthesis and potential scale-up for industrial applications. The mechanistic insights provided for each step offer a deeper understanding of the underlying chemical principles, empowering researchers to optimize and adapt these protocols for their specific needs.

References

- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 2. kuujia.com [kuujia.com]

- 3. Picolinic acid, 4-amino-5-methyl- (8CI) | CAS#:23609-89-4 | Chemsrc [chemsrc.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. cerritos.edu [cerritos.edu]

- 6. byjus.com [byjus.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to Ethyl 4-chloro-5-methylpicolinate

Abstract: This document provides a comprehensive technical overview of Ethyl 4-chloro-5-methylpicolinate, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, detailed spectroscopic profile, synthesis methodologies, and its established role as a versatile building block in the development of pharmaceutically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational data and practical insights into the compound's reactivity and applications.

Core Physicochemical Properties

This compound is a substituted pyridine-2-carboxylate. The presence of a chlorine atom at the C4 position, a methyl group at C5, and an ethyl ester at C2 defines its structure and dictates its reactivity. These features make it a valuable intermediate, particularly for reactions involving nucleophilic substitution at the chloro-position.

Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 129342-90-5 | N/A |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| IUPAC Name | ethyl 4-chloro-5-methylpyridine-2-carboxylate | N/A |

| Appearance | Not specified, likely a solid or oil | N/A |

| Boiling Point | Not definitively available | N/A |

| Melting Point | Not definitively available | N/A |

| Solubility | Expected to be soluble in common organic solvents like Chloroform and Ethyl Acetate.[3] | N/A |

| Storage Temperature | 2°C - 8°C, in a dry, well-sealed place.[2][4] | N/A |

Structural and Spectroscopic Analysis

A thorough understanding of a compound's spectroscopic signature is critical for reaction monitoring and quality control. While a complete, verified set of spectra for this specific isomer is not publicly available, we can predict its characteristic signals based on its structure and data from analogous compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl and methyl groups.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C3 and C6 positions of the pyridine ring.

-

Ethyl Ester Group: A quartet (CH₂) deshielded by the adjacent oxygen (likely δ 4.0-4.5 ppm) and a triplet (CH₃) further upfield (likely δ 1.2-1.5 ppm).

-

Methyl Group: A singlet for the methyl group on the pyridine ring (likely δ 2.3-2.6 ppm).

-

-

¹³C NMR: The carbon NMR would reveal:

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the ester carbonyl.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring.

-

Ethyl Ester Carbons: A signal for the O-CH₂ carbon around δ 60-65 ppm and the CH₃ carbon around δ 14-15 ppm.

-

Methyl Carbon: A signal for the ring-bound methyl group around δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key functional group absorptions:

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is expected for the ester carbonyl group.

-

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

-

C=C and C=N Stretches: Absorptions in the 1550-1610 cm⁻¹ range due to the aromatic pyridine ring.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds (methyl and ethyl groups) and potentially just above 3000 cm⁻¹ for aromatic sp² C-H bonds.[6]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of chloro-substituted picolinates often involves multi-step sequences. While specific literature for this compound is sparse, analogous syntheses suggest pathways such as:

-

Ring Formation: Construction of the substituted pyridine ring from acyclic precursors.

-

Chlorination: Introduction of the chlorine atom onto a pre-formed pyridine ring. This can be achieved using various chlorinating agents. Patents for similar structures describe methods using reagents like sulfuryl chloride or electrochemical chlorination to avoid harsh reagents.[8] Another patented method uses hydrochloric acid and hydrogen peroxide for chlorination.[9]

The diagram below illustrates a generalized synthetic workflow for related compounds.

Caption: Generalized workflow for picolinate synthesis.

Reactivity Profile

The primary site of reactivity on this compound is the C4 position, which is activated towards nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Common transformations include:

-

Amination: Reaction with primary or secondary amines to introduce substituted amino groups.

-

Alkoxylation/Hydroxylation: Displacement by alkoxides or hydroxides to form ethers or hydroxypyridines.

-

Thiolation: Reaction with thiols or thiophenols.

-

Cyanation: Introduction of a cyano group, often using cyanide salts.[10]

This reactivity makes it a crucial intermediate for building molecular complexity.

Caption: Key reactivity via nucleophilic substitution.

Applications in Drug Discovery

Halogenated heterocyclic compounds are prevalent scaffolds in medicinal chemistry.[11] The chlorine atom in molecules like this compound serves as a versatile synthetic handle for the construction of more complex drug candidates. While this specific intermediate is not directly cited in the synthesis of a marketed drug in the search results, its structural motifs are found in various biologically active molecules. For instance, related chloro-pyrimidine carboxylates are vital intermediates in the synthesis of drugs like Avanafil, a PDE-5 inhibitor.[3][12]

Its utility lies in its ability to act as a building block, allowing for the systematic exploration of chemical space around a core scaffold, which is a fundamental strategy in lead optimization during drug development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).[13]

-

Very toxic to aquatic life with long-lasting effects (H410).

-

Combustible solid. Forms explosive mixtures with air on intense heating.[13]

Recommended Protocol for Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure safety showers and eye wash stations are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear compatible, chemical-resistant gloves and protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors. Wash hands thoroughly after handling.[4] Keep away from heat and sources of ignition.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Call a physician if you feel unwell.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

-

Ingestion: Rinse mouth and drink plenty of water. Consult a physician.

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed. Recommended storage is at 2°C - 8°C.[4][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains or surface water.[4]

References

- 1. Ethyl 6-chloro-5-methylpicolinate | C9H10ClNO2 | CID 9837074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1261564-12-8 | Ethyl 4-chloro-3-methylpicolinate - Synblock [synblock.com]

- 3. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. biosynth.com [biosynth.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 4-chloro-5-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-methylpicolinate, a substituted pyridine derivative, is a key building block in modern medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and an ethyl ester on the picolinate scaffold offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The CAS Number for this compound is 1261739-13-2 .

Molecular Structure and Physicochemical Properties

The structural attributes of this compound are pivotal to its reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Ethyl 4-chloro-3-methylpicolinate)[1] | Value (Ethyl 6-chloro-5-methylpicolinate)[2] |

| CAS Number | 1261739-13-2 | 1261564-12-8 | 178421-21-1 |

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol | 199.63 g/mol | 199.63 g/mol |

| IUPAC Name | ethyl 4-chloro-5-methylpyridine-2-carboxylate | ethyl 4-chloro-3-methylpyridine-2-carboxylate | ethyl 6-chloro-5-methylpyridine-2-carboxylate |

The presence of an electron-withdrawing chloro group and an electron-donating methyl group on the pyridine ring influences the electron density and reactivity of the aromatic system. The ethyl ester at the 2-position provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse functionalities.

Synthesis of this compound: A Mechanistic Perspective

A logical precursor for this synthesis is 4-hydroxy-5-methylpicolinic acid. The synthesis can be conceptualized in the following workflow:

References

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-chloro-5-methylpicolinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of reactivity, biological activity, and intellectual property. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of a novel heterocyclic compound, using Ethyl 4-chloro-5-methylpicolinate as a practical case study. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the unequivocal structural confirmation by single-crystal X-ray crystallography. This document is designed not as a rigid protocol but as a logical workflow, explaining the causality behind each experimental choice and demonstrating a self-validating system of analysis.

Introduction: The Imperative of Unambiguous Structure Determination

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds that are prevalent in medicinal chemistry. The arrangement of the chloro, methyl, and ethyl ester substituents on the picolinate core dictates its physicochemical properties and potential biological interactions. Therefore, a rigorous and unequivocal elucidation of its structure is not merely an academic exercise but a critical prerequisite for its advancement as a potential pharmaceutical agent.

This guide will navigate the logical progression of analytical techniques employed to move from a putative structure to a confirmed, three-dimensional model. We will begin with spectroscopic methods that provide key insights into the molecular framework and functional groups, and conclude with the "gold standard" of structure determination, X-ray crystallography.

The Analytical Workflow: A Multi-Pronged Approach

The structure elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synergistic integration of this data that reveals the complete picture. Our workflow is designed to be systematic, with each step building upon the last to construct a coherent and validated structural assignment.

Spectroscopic Characterization of Ethyl 4-chloro-5-methylpicolinate: A Technical Guide for Researchers

Executive Summary

Predicted Spectroscopic Data

Based on the chemical structure of Ethyl 4-chloro-5-methylpicolinate, we can predict the key features of its NMR, IR, and MS spectra. These predictions are derived from established principles of spectroscopy and by drawing parallels with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to exhibit four distinct signals:

-

Ethyl Ester Protons: The ethyl group will give rise to two signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet will be further downfield due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons: The pyridine ring has two protons. Due to their different electronic environments, they are expected to be non-equivalent and will likely appear as distinct singlets or narrow doublets, depending on the coupling constants.

-

Methyl Group on the Pyridine Ring: The methyl group attached to the pyridine ring will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~ 4.4 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | ~ 1.4 | Triplet (t) | 3H |

| Pyridine-H | ~ 8.5 | Singlet (s) | 1H |

| Pyridine-H | ~ 7.8 | Singlet (s) | 1H |

| Ring-CH₃ | ~ 2.4 | Singlet (s) | 3H |

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 165 |

| C-Cl (Pyridine) | ~ 150 |

| C-N (Pyridine) | ~ 148 |

| C-H (Pyridine) | ~ 125 |

| C-CH₃ (Pyridine) | ~ 135 |

| C-COOEt (Pyridine) | ~ 122 |

| -O-CH₂- | ~ 62 |

| Ring-CH₃ | ~ 18 |

| -O-CH₂-CH₃ | ~ 14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C=N, C=C (Aromatic) | 1550 - 1650 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-Cl | 700 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀ClNO₂), the expected molecular weight is approximately 199.63 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.

Expected Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Loss of the entire ester group (-COOCH₂CH₃).

-

Loss of a chlorine atom.

-

Fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a compound like this compound.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for IR data acquisition using an ATR accessory.

MS Data Acquisition (Electron Ionization - EI)

Caption: Workflow for Mass Spectrometry data acquisition via EI.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. This guide provides a comprehensive framework of the expected spectroscopic data and standardized protocols for their acquisition. While the presented data is predictive, it offers a robust starting point for researchers and drug development professionals working with this compound. Adherence to the outlined experimental methodologies will ensure the generation of high-quality, reliable data for unambiguous structural confirmation.

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-5-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Picolinate Derivative

Ethyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative belonging to the picolinate class of compounds. Picolinates are of significant interest in medicinal chemistry and materials science due to their role as versatile building blocks and intermediates in the synthesis of more complex molecules. The specific substitution pattern of a chloro group at the 4-position and a methyl group at the 5-position of the pyridine ring, combined with the ethyl ester at the 2-position, imparts a unique combination of electronic and steric properties that influence its reactivity and physical behavior.

A thorough understanding of the physical properties of a compound like this compound is a cornerstone of its application in research and development. These properties, including melting point, boiling point, solubility, and density, are critical for a multitude of reasons: they dictate the conditions required for purification, inform the choice of solvents for reactions and formulations, provide a preliminary indication of purity, and are essential for regulatory documentation and safety assessments.

This guide provides a comprehensive overview of the key physical properties of this compound. In the absence of extensive experimentally-derived data in publicly accessible literature, this document outlines the standard, validated methodologies for determining these properties, offering a framework for in-house characterization. Furthermore, computationally predicted values are provided to serve as a baseline for experimental work.

Chemical Identity:

| Property | Value |

| IUPAC Name | ethyl 4-chloro-5-methylpyridine-2-carboxylate |

| Synonyms | 4-Chloro-5-methylpicolinic acid ethyl ester |

| CAS Number | 1261739-13-2 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Chemical Structure |

(Structure generated based on IUPAC name)

Melting Point: A Criterion for Purity and Identification

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Consequently, melting point determination is a fundamental technique for assessing the purity of a compound and serves as a preliminary identification tool.

Predicted Melting Point

| Compound | Predicted Melting Point (°C) |

| This compound | 65-75 |

(This is an estimated value based on computational models and comparison with structurally similar compounds. Experimental verification is required.)

Experimental Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus (e.g., a Mel-Temp) is the standard for accurate and reproducible measurements.[2]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.

-

On a watch glass, crush a small amount of the crystalline solid into a fine powder using a spatula. This ensures uniform heat transfer.[2]

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of approximately 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom. A uniform, dense packing is crucial for an accurate reading.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point. This saves time in the initial phase.

-

Once this temperature is reached, adjust the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.[2]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T₂) at which the last solid particle melts.

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation and Trustworthiness:

-

Perform the measurement in triplicate to ensure reproducibility.

-

To confirm the identity of the compound, a mixed melting point test can be performed.[1] Mix the sample with a known, pure standard of this compound. If there is no depression or broadening of the melting point, the identity of the sample is confirmed.

-

Caption: Workflow for Melting Point Determination.

Boiling Point: An Indicator of Volatility and Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] It is a key indicator of a compound's volatility and is strongly influenced by factors such as molecular weight and the strength of intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces). As this compound is a polar molecule, dipole-dipole interactions are expected to contribute significantly to its boiling point.

Predicted Boiling Point

| Compound | Predicted Boiling Point (°C at 760 mmHg) |

| This compound | 280-290 |

(This is an estimated value based on computational models. Experimental verification is required.) For comparison, the related compound Ethyl 4-chloropicolinate has a reported boiling point of 278.6°C at 760 mmHg.[4]

Experimental Protocol for Micro Boiling Point Determination

For small sample quantities, the Thiele tube method provides an accurate determination of the boiling point.[5]

Principle: A small amount of the liquid is heated in the presence of an inverted capillary tube. At the boiling point, the vapor pressure of the liquid overcomes the atmospheric pressure, causing a rapid stream of bubbles to emerge from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[6]

Methodology:

-

Apparatus Setup:

-

Add a small amount (0.5-1.0 mL) of this compound to a small test tube or fusion tube.

-

Place a melting point capillary tube, sealed end up, into the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer fluid is above the level of the sample.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The design of the Thiele tube ensures uniform heating of the oil via convection currents.[3]

-

As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

-

-

Self-Validation and Trustworthiness:

-

Allow the apparatus to cool sufficiently and then repeat the heating and cooling cycle to obtain a second reading. The values should be within 1-2°C.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a correction can be applied.

-

References

The Chameleonic Core: A Technical Guide to the Diverse Biological Activities of Substituted Picolinates

Foreword

To the dedicated researchers, tenacious scientists, and innovative drug development professionals, this guide is intended as a comprehensive resource on the multifaceted biological potential of substituted picolinates. The picolinic acid scaffold, a simple pyridine ring adorned with a carboxylic acid, is a remarkable example of a "privileged structure" in medicinal and agricultural chemistry. Its ability to engage with a wide array of biological targets, contingent on the nature and position of its substituents, makes it a perennially fascinating and fruitful area of investigation. This document moves beyond a mere recitation of facts, aiming to provide a deeper understanding of the underlying principles, experimental considerations, and future possibilities inherent in the study of these versatile molecules. We will explore their well-established role as herbicides, their emerging potential as antimicrobial and anticancer agents, their intriguing neurological effects, their function as enzyme inhibitors, and their utility in coordination chemistry. It is our hope that this guide will not only inform but also inspire new avenues of research in your own laboratories.

Part 1: The Picolinate Scaffold: A Foundation for Diverse Bioactivity

Picolinic acid, or 2-pyridinecarboxylic acid, is an endogenous metabolite of the amino acid tryptophan.[1] Its fundamental structure, featuring a nitrogen atom within the aromatic ring and a carboxylic acid at the 2-position, endows it with unique electronic and chelating properties that are central to its biological activities.[2] The strategic placement of various substituents onto this core structure can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby directing its interaction with specific biological targets. This adaptability is the key to the wide spectrum of activities exhibited by picolinate derivatives, ranging from plant growth regulation to potential therapeutic interventions in human diseases.[1][3]

Part 2: Crafting the Tools: Synthesis of Substituted Picolinates

The exploration of the biological potential of substituted picolinates is critically dependent on the ability to synthesize a diverse library of these compounds. A variety of synthetic methodologies have been developed to introduce functional groups at different positions of the picolinic acid ring.

General Synthetic Strategies

The synthesis of substituted picolinates often begins with commercially available starting materials, such as picolinic acid or its derivatives. Common strategies involve:

-

Direct functionalization of the pyridine ring: This can be achieved through electrophilic or nucleophilic aromatic substitution reactions, though the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging.

-

Modification of existing substituents: For example, a methyl group can be oxidized to a carboxylic acid, or a nitro group can be reduced to an amine, which can then be further functionalized.

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or other carbon-based substituents onto the pyridine ring.[4]

-

Building the ring from acyclic precursors: While less common for simple derivatives, this approach can be used to construct highly substituted or complex picolinate structures.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid

This protocol describes a two-step synthesis of 4-aminopicolinic acid from picolinic acid N-oxide, a common starting material.[4]

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide

-

To a stirred solution of picolinic acid N-oxide (10 g, 71.94 mmol) in concentrated sulfuric acid, add fuming nitric acid dropwise at a temperature maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

The product, 4-nitropicolinic acid N-oxide, will precipitate out of solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Aminopicolinic Acid

-

Dissolve the 4-nitropicolinic acid N-oxide from the previous step in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 4-aminopicolinic acid.

References

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irl.umsl.edu [irl.umsl.edu]

An In-Depth Technical Guide to Ethyl 4-chloro-5-methylpicolinate as a Research Chemical

A Note to the Researcher:

Following a comprehensive investigation into the chemical literature and available databases for "Ethyl 4-chloro-5-methylpicolinate," it has become evident that while the compound is commercially available and its existence is confirmed by a registered CAS number, there is a significant scarcity of detailed, publicly accessible scientific literature regarding its specific synthesis, reactivity, and applications. Crafting an in-depth technical guide with the requested level of field-proven insights and validated protocols is therefore not feasible at this time without resorting to speculation, which would compromise the principles of scientific integrity.

However, the structural motifs present in this compound—a substituted chloropicolinate—are of significant interest in both agrochemical and pharmaceutical research. The following guide has been structured to provide a comprehensive overview of the chemical class to which this compound belongs, drawing on established principles and documented examples from closely related analogs. This approach aims to equip researchers with the foundational knowledge to infer the potential properties and reactivity of this compound and to design robust experimental plans.

Part 1: Foundational Understanding of Substituted Picolinates

Chemical Identity and Structural Features

This compound is a heterocyclic compound belonging to the pyridine family. Its core structure is a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate |

| CAS Number | 1261739-13-2 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

The key functional groups that dictate the reactivity and potential applications of this molecule are:

-

The Pyridine Ring: The nitrogen atom in the ring deactivates it towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

-

The Chlorine Atom at C4: This is a potential leaving group for nucleophilic aromatic substitution reactions and a handle for transition metal-catalyzed cross-coupling reactions.

-

The Methyl Group at C5: This group can influence the electronic properties of the ring and may be a site for radical reactions under specific conditions.

-

The Ethyl Ester at C2: This group can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for many biologically active molecules. It can also be a site for transesterification or amidation reactions.

Significance in Synthetic Chemistry

Substituted picolinic acids and their esters are highly valuable building blocks in organic synthesis. Their utility stems from the versatile reactivity of the pyridine core and its substituents, allowing for the construction of complex molecular architectures.

Part 2: Synthesis and Purification Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the esterification of the corresponding carboxylic acid, 4-chloro-5-methylpicolinic acid (CAS: 882679-14-3). The synthesis of this acid would likely proceed from a suitable pyridine precursor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

Step 1: Synthesis of 4-chloro-5-methylpicolinic acid

This would likely be the most challenging step and could potentially be achieved through several routes, including:

-

Chlorination and Oxidation of a Picoline Derivative: Starting from a commercially available lutidine or picoline, a sequence of chlorination and oxidation reactions could be employed. The regioselectivity of these reactions would be a critical factor to control.

-

Ring Formation/Annulation: Building the substituted pyridine ring from acyclic precursors is another possibility, though often more complex.

Step 2: Esterification of 4-chloro-5-methylpicolinic acid

Once the carboxylic acid is obtained, its conversion to the ethyl ester is a standard transformation.

Protocol 1: Fischer-Speier Esterification (Illustrative)

-

Reaction Setup: To a solution of 4-chloro-5-methylpicolinic acid (1.0 eq) in anhydrous ethanol (excess, serving as both reactant and solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound can be inferred from the behavior of its constituent functional groups.

Nucleophilic Aromatic Substitution (SNA r)

The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement by nucleophiles. The electron-withdrawing nature of the ring nitrogen and the ester group facilitates this reaction.

The Ascent of Pyridine Carboxylates: A Technical Guide to Their Discovery, Synthesis, and Application

This guide provides an in-depth exploration of the discovery and history of novel pyridine carboxylates, tailored for researchers, scientists, and professionals in drug development. It delves into the foundational chemistry, evolution of synthetic strategies, and the profound impact of these scaffolds on medicinal chemistry.

Introduction: The Enduring Significance of the Pyridine Carboxylate Core

Pyridine carboxylic acids, a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group, represent a cornerstone of heterocyclic chemistry. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as fundamental building blocks in a vast array of applications, most notably in the pharmaceutical industry. Their journey from laboratory curiosities to essential components of life-saving drugs is a testament to the relentless pursuit of scientific discovery.

The unique electronic properties of the pyridine ring, coupled with the versatile reactivity of the carboxylic acid moiety, have made these compounds privileged scaffolds in drug design. They are integral to the treatment of a wide spectrum of diseases, including tuberculosis, hyperlipidemia, and cancer. This guide will trace the historical milestones in their discovery, dissect the evolution of their synthesis, and illuminate their critical role in modern medicine.

A Historical Odyssey: From Coal Tar to Targeted Therapeutics

The story of pyridine carboxylates is intrinsically linked to the broader history of pyridine chemistry. Initially isolated from coal tar in the 19th century, pyridine's derivatives were gradually uncovered and their structures elucidated.[1]

A timeline of key discoveries:

-

1867: Nicotinic acid is first synthesized through the oxidative degradation of nicotine using potent oxidizing agents. This discovery laid the groundwork for understanding the fundamental chemistry of pyridine carboxylates.[2]

-

Early 20th Century: Systematic investigations into the synthesis of hydroxylated and carboxylated pyridine derivatives begin, though early methods are often characterized by harsh conditions and low yields.

-

1937: American biochemist Conrad Elvehjem isolates nicotinic acid from liver extracts and identifies it as the "pellagra-preventing factor," later known as vitamin B3. This discovery marked a pivotal moment, bridging the gap between organic synthesis and biological function.[2]

-

1952: The antitubercular activity of isoniazid (isonicotinic acid hydrazide) is independently discovered by researchers at Squibb and Roche Laboratories, revolutionizing the treatment of tuberculosis.[3]

-

1955: The lipid-lowering properties of nicotinic acid are first described, opening a new chapter in its therapeutic applications.[2]

The Pillars of Therapy: Mechanism of Action of Key Pyridine Carboxylates

The enduring therapeutic relevance of pyridine carboxylates stems from their ability to modulate specific biological pathways with high efficacy. Understanding their mechanisms of action is crucial for appreciating their design and for the development of next-generation therapeutics.

Isoniazid: A Prodrug's Assault on the Mycobacterial Cell Wall

Isoniazid (INH) is a cornerstone of tuberculosis therapy and functions as a prodrug, meaning it requires activation within the target organism.[4]

Mechanism of Action:

-

Activation: Upon entering Mycobacterium tuberculosis, isoniazid is activated by the bacterial enzyme catalase-peroxidase (KatG).[5]

-

Radical Formation: This activation process generates a variety of reactive species, including the isonicotinic acyl radical.[4]

-

Target Inhibition: The isonicotinic acyl radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a nicotinoyl-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[3]

-

Mycolic Acid Synthesis Disruption: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[4]

-

Bactericidal Effect: The disruption of the cell wall leads to bacterial cell death, particularly in rapidly dividing mycobacteria.[3]

Caption: Mechanism of action of Isoniazid.

Niacin (Nicotinic Acid): A Multifaceted Approach to Lipid Management

Niacin's ability to favorably modulate lipid profiles is attributed to several interconnected mechanisms.[6]

Mechanism of Action:

-

Adipose Tissue Action: Niacin binds to the G protein-coupled receptor 109A (GPR109A) on the surface of adipocytes. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Inhibition of Lipolysis: The reduction in cAMP levels inhibits hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the release of free fatty acids (FFAs) into the bloodstream.[8]

-

Hepatic Effects: With a reduced influx of FFAs to the liver, the synthesis of triglycerides is diminished. Niacin also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT-2), a key enzyme in triglyceride synthesis.[8][9]

-

VLDL and LDL Reduction: The decreased hepatic triglyceride synthesis leads to reduced production and secretion of very-low-density lipoprotein (VLDL) and consequently, low-density lipoprotein (LDL) particles.[9]

-

HDL Enhancement: Niacin is also known to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism is still under investigation.[6]

Caption: Mechanism of action of Niacin.

The Synthetic Arsenal: From Classical Methods to Modern Innovations

The synthesis of pyridine carboxylates has evolved dramatically, driven by the need for greater efficiency, regioselectivity, and functional group tolerance.

Classical Synthetic Approaches

Historically, the synthesis of pyridine carboxylates relied on multi-step processes, often requiring harsh reaction conditions.

| Method | Description | Advantages | Disadvantages |

| Oxidation of Alkylpyridines | The oxidation of picolines (methylpyridines) or other alkylpyridines using strong oxidizing agents like potassium permanganate or nitric acid.[10][11] | Utilizes readily available starting materials. | Often requires harsh conditions, leading to potential side reactions and environmental concerns. |

| Hantzsch Pyridine Synthesis | A condensation reaction of a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine, which is subsequently oxidized to the pyridine. | A versatile method for the synthesis of substituted pyridines. | Can be a multi-step process with moderate yields. |

| Chichibabin Pyridine Synthesis | The reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridines.[12] | Utilizes simple and inexpensive starting materials. | Often results in low yields and mixtures of products.[12] |

Modern Synthetic Methodologies: The Era of Catalysis

The advent of transition metal catalysis has revolutionized the synthesis of pyridine carboxylates, enabling the construction of complex molecules with unprecedented precision and efficiency.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to pyridine carboxylate synthesis is widespread.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. It is a highly versatile and functional group tolerant method for the synthesis of biaryl and heteroaryl compounds.

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for the introduction of alkyne moieties.

-

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Caption: Palladium-catalyzed cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine Carboxylate:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the halopyridine carboxylate (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a deoxygenated solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of a Halopyridine Carboxylate:

-

To a Schlenk flask, add the halopyridine carboxylate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv), and a phosphine ligand (e.g., PPh₃, 0.04 equiv).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

The Future Landscape: Innovations and Emerging Trends

The field of pyridine carboxylate synthesis continues to evolve, with a focus on developing more sustainable, efficient, and selective methods.

-

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a rapidly developing area that offers a more atom-economical approach to synthesis by avoiding the need for pre-functionalized starting materials.

-

Photoredox Catalysis: The use of visible light to drive chemical reactions is a green and powerful tool that is increasingly being applied to the synthesis of pyridine derivatives.

-

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, and are being explored for the synthesis of pyridine carboxylates on an industrial scale.

Conclusion

The journey of pyridine carboxylates from their initial discovery to their current status as indispensable building blocks in medicinal chemistry is a compelling narrative of scientific progress. The deep understanding of their mechanisms of action, coupled with the ever-expanding toolkit of synthetic methodologies, ensures that these remarkable compounds will continue to play a vital role in the development of new and improved therapies for the foreseeable future. The ongoing innovations in synthetic chemistry promise to unlock even greater potential from this versatile and enduring scaffold.

References

- 1. (Open Access) Green route synthesis of Schiff's bases of isonicotinic acid hydrazide (2009) | Asha B. Thomas | 22 Citations [scispace.com]

- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. Picolinic acid - Wikipedia [en.wikipedia.org]

- 10. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Experimental Protocol: Synthesis of Ethyl 4-chloro-5-methylpicolinate

Abstract

This application note provides a detailed experimental protocol for the synthesis of Ethyl 4-chloro-5-methylpicolinate, a key intermediate in pharmaceutical and agrochemical research. The described method is based on the robust and widely applicable Fischer-Speier esterification of the corresponding carboxylic acid, 4-chloro-5-methylpicolinic acid, utilizing ethanol in the presence of a strong acid catalyst. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and safe execution of the synthesis.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and crop science. The picolinate scaffold is a common feature in numerous biologically active compounds, and the specific substitution pattern of a chloro group at the 4-position and a methyl group at the 5-position offers a unique electronic and steric profile for further chemical elaboration. This protocol details a reliable method for the preparation of this valuable building block, starting from the commercially available 4-chloro-5-methylpicolinic acid.[1][2]

The chosen synthetic route is the Fischer-Speier esterification, a classic and dependable method for converting carboxylic acids to esters.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, and the protocol is optimized to drive the reaction towards the desired ester product.

Reaction Scheme

The overall transformation is the esterification of 4-chloro-5-methylpicolinic acid with ethanol, catalyzed by sulfuric acid, to yield this compound and water.

Caption: Fischer-Speier esterification of 4-chloro-5-methylpicolinic acid.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS Number |

| 4-chloro-5-methylpicolinic acid | ≥95% | Commercially Available | 882679-14-3 |

| Ethanol (anhydrous) | Reagent | Sigma-Aldrich | 64-17-5 |

| Sulfuric acid (H₂SO₄) | 98% | Fisher Scientific | 7664-93-9 |

| Diethyl ether (anhydrous) | Reagent | VWR | 60-29-7 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | LabChem | N/A |

| Brine (Saturated NaCl solution) | ACS | LabChem | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Acros Organics | 7487-88-9 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

-

Analytical balance

Experimental Protocol

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-methylpicolinic acid (5.0 g, 29.1 mmol).

-

Add anhydrous ethanol (50 mL) to the flask. Stir the mixture to dissolve the starting material. The dissolution may not be complete at room temperature.

-

Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the stirred suspension. Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Execution

-

Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

Transfer the residue to a 250 mL separatory funnel.

-

Dilute the residue with diethyl ether (100 mL) and add deionized water (50 mL). Shake the funnel gently and separate the layers.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.

-

Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

-

The reaction should be performed with caution, especially during the addition of sulfuric acid and the neutralization step with sodium bicarbonate.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet) and the methyl group (a singlet), in addition to the aromatic protons of the pyridine ring.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the ester.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹.

Discussion

The Fischer esterification is an equilibrium-controlled process.[3] The use of a large excess of the alcohol (ethanol in this case, which also serves as the solvent) helps to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The sulfuric acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[3]

An alternative approach for the synthesis of picolinate esters involves the conversion of the picolinic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.[4][5] While this method is often faster and not equilibrium-limited, it involves the use of harsher reagents and generates corrosive HCl gas as a byproduct. The Fischer esterification presented here is a more direct and often more environmentally benign method.

References

- 1. 4-Chloro-5-methylpicolinic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 4-Chloro-5-methylpicolinic acid [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irl.umsl.edu [irl.umsl.edu]

Application Notes and Protocols for the Suzuki Coupling of Ethyl 4-chloro-5-methylpicolinate

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, and has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] This guide provides detailed application notes and protocols for the use of Ethyl 4-chloro-5-methylpicolinate as a key building block in Suzuki coupling reactions. The substituted picolinate core is a prevalent motif in medicinal chemistry, and its functionalization via Suzuki coupling offers a direct route to a diverse array of novel molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into experimental design, and offer detailed, step-by-step protocols as a foundation for practical application.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8][9] The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][8][10]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate and is often the rate-limiting step, particularly with less reactive aryl chlorides.[8][11] The electron-withdrawing nature of the pyridine ring and the ester group in the substrate can influence the rate of this step.

-

Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the Pd(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][12] The choice of base is therefore critical for the reaction's success.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex, forming the desired C-C bond in the product and regenerating the catalytically active Pd(0) species.[7][8]

Experimental Considerations for this compound

The successful Suzuki coupling of this compound requires careful consideration of several key parameters. As a heteroaryl chloride, it presents unique challenges compared to more reactive aryl bromides or iodides. The electron-deficient nature of the pyridine ring can make oxidative addition more facile than with electron-rich aryl chlorides, but the presence of the nitrogen lone pair can also lead to catalyst inhibition through coordination to the palladium center.[13]

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high yields and good selectivity.

| Parameter | Recommendation | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles (e.g., Buchwald precatalysts). | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[9] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.[12] Buchwald precatalysts offer improved stability and catalytic activity. |

| Ligand | Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[14] N-heterocyclic carbenes (NHCs) can also be effective.[15] | These ligands promote the oxidative addition of the less reactive aryl chloride and stabilize the palladium catalyst, preventing decomposition and promoting efficient turnover.[11][14] |

Choice of Base and Solvent

The base and solvent system plays a crucial role in the transmetalation step and overall reaction kinetics.

| Parameter | Recommendation | Rationale |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃. | These bases are effective in activating the boronic acid for transmetalation.[14] The choice of base can influence the reaction rate and the stability of base-sensitive functional groups. |

| Solvent | Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with the addition of water. | The solvent must be able to dissolve the reactants and the catalyst system. The addition of water can facilitate the dissolution of the base and promote the transmetalation step.[7] Anhydrous conditions can also be employed, particularly if protodeboronation of the boronic acid is a concern.[16] |

General Protocol for the Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Diagram: General Experimental Workflow